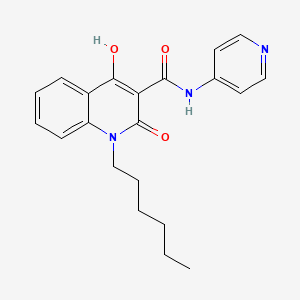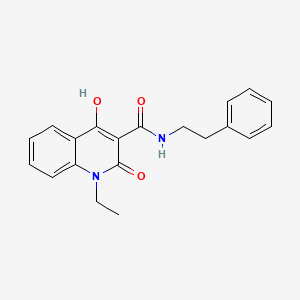
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EHOQ or NSC 663284 and has been synthesized using various methods.
作用機序
The mechanism of action of EHOQ is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. EHOQ has been shown to bind to the DNA topoisomerase II enzyme, leading to the formation of a stable complex that prevents the enzyme from functioning properly.
Biochemical and Physiological Effects
EHOQ has been shown to have various biochemical and physiological effects. Studies have shown that EHOQ can induce oxidative stress and DNA damage in cancer cells, leading to cell death. EHOQ has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using EHOQ in lab experiments is its potent antitumor activity against various cancer cell lines. EHOQ has also been shown to have low toxicity in normal cells, which is important for the development of cancer treatments. However, one limitation of using EHOQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EHOQ. One direction is to investigate the potential of EHOQ as a combination therapy with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of EHOQ in vivo to determine its efficacy and toxicity in animal models. Additionally, further research is needed to understand the mechanism of action of EHOQ and its potential applications in other diseases.
Conclusion
In conclusion, 1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide, also known as EHOQ or NSC 663284, is a chemical compound that has potential applications in scientific research, particularly in cancer treatment. EHOQ has been synthesized using various methods and has been shown to have potent antitumor activity against various cancer cell lines. Further research is needed to understand the mechanism of action of EHOQ and its potential applications in other diseases.
合成法
EHOQ has been synthesized using different methods, including microwave-assisted synthesis, one-pot synthesis, and multi-component reactions. One method involves the reaction between 2-phenylethylamine and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of acetic anhydride. The resulting product is then treated with ethanol and hydrochloric acid to obtain EHOQ.
科学的研究の応用
EHOQ has been studied for its potential applications in scientific research, particularly in cancer treatment. Studies have shown that EHOQ has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. EHOQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-12-14-8-4-3-5-9-14/h3-11,23H,2,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNNPUCLUSHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)


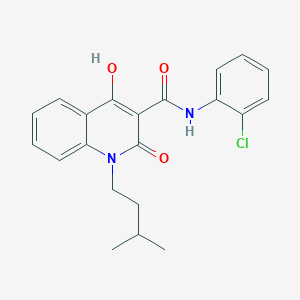
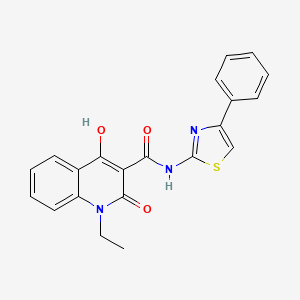

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)
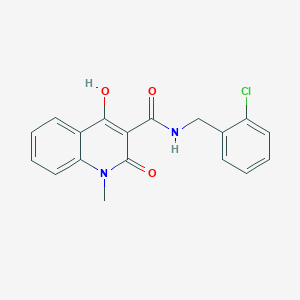
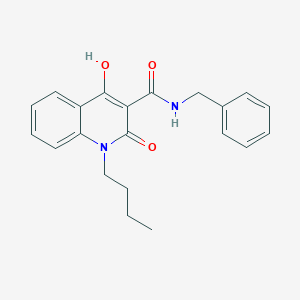
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
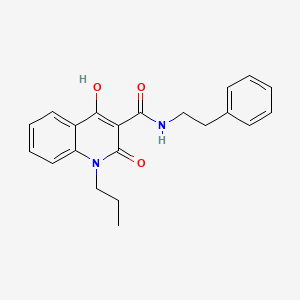
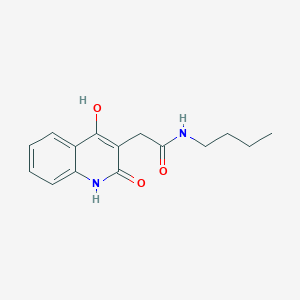
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)
